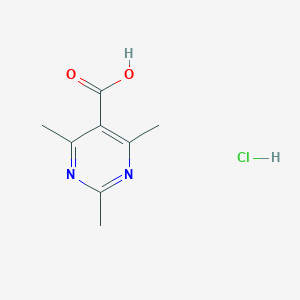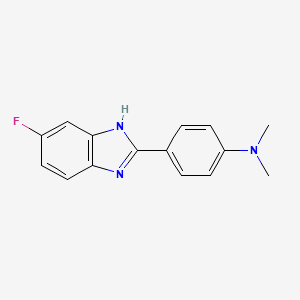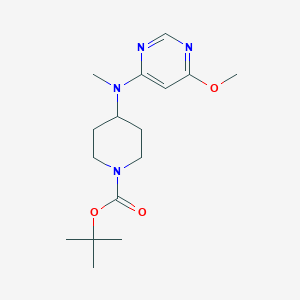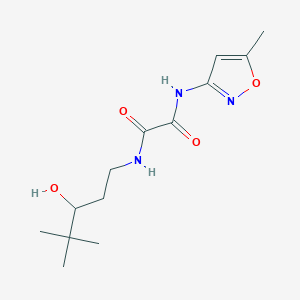
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, commonly known as MTE-N, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTE-N has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
MTE-N exerts its effects by binding to specific target proteins and enzymes, inhibiting their activity. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTE-N also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, MTE-N has been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV).
Biochemical and Physiological Effects:
MTE-N has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. MTE-N has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, MTE-N has been shown to inhibit the replication of HCV in vitro.
Advantages and Limitations for Lab Experiments
MTE-N has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, making it readily available for research purposes. MTE-N has also been shown to exhibit potent biological activity at low concentrations, making it a cost-effective candidate for drug development. However, MTE-N has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MTE-N has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Future Directions
There are several future directions for research on MTE-N. One potential application is in the development of anti-inflammatory drugs. MTE-N has been shown to inhibit the activity of COX-2, which is a target for non-steroidal anti-inflammatory drugs (NSAIDs). However, MTE-N may have fewer side effects than NSAIDs, making it a promising candidate for drug development.
Another potential application for MTE-N is in the treatment of cancer. MTE-N has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Further research is needed to determine the potential of MTE-N as a cancer therapeutic.
Finally, MTE-N may have potential as an antiviral drug. It has been shown to inhibit the replication of HCV in vitro, and further studies are needed to determine its efficacy against other viruses.
Conclusion:
MTE-N is a promising compound for drug development with potential applications in the treatment of inflammation, cancer, and viral infections. Its mechanism of action and biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to determine its safety and efficacy in clinical settings.
Synthesis Methods
MTE-N can be synthesized using a multi-step process that involves the reaction of 2-naphthol with naphthalene-2-carboxylic acid to form 2-(naphthalen-2-yloxy)acetate. This intermediate is then reacted with 2-(2-aminoethyl)morpholine and thiophene-2-carboxylic acid to yield MTE-N. The synthesis process has been optimized to yield high purity MTE-N with good yields.
Scientific Research Applications
MTE-N has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. MTE-N has been shown to inhibit the activity of various enzymes and proteins, making it a promising candidate for drug development.
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-22(16-27-19-8-7-17-4-1-2-5-18(17)14-19)23-15-20(21-6-3-13-28-21)24-9-11-26-12-10-24/h1-8,13-14,20H,9-12,15-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCWRKHNOUMLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-chloropyridazin-3-yl)-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2950272.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2950275.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2950276.png)
![3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2950277.png)


![ethyl 4-({8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2950281.png)

![7-(2-methyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2950284.png)

![N-[4-[2-ethylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2950289.png)
